molecular formula C12H6O2S2 B14534327 2-(2H-1,3-Dithiol-2-ylidene)-1H-indene-1,3(2H)-dione CAS No. 62576-01-6

2-(2H-1,3-Dithiol-2-ylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B14534327
CAS No.: 62576-01-6
M. Wt: 246.3 g/mol
InChI Key: ALOHUFTWTBIUCP-UHFFFAOYSA-N
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Description

2-(2H-1,3-Dithiol-2-ylidene)-1H-indene-1,3(2H)-dione is a heterocyclic compound that contains sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-Dithiol-2-ylidene)-1H-indene-1,3(2H)-dione typically involves the reaction of indene-1,3-dione with a dithiol compound under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-Dithiol-2-ylidene)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or dithiol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or dithiol derivatives.

Scientific Research Applications

2-(2H-1,3-Dithiol-2-ylidene)-1H-indene-1,3(2H)-dione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of organic electronic devices, such as organic field-effect transistors and organic light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-Dithiol-2-ylidene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique electronic properties allow it to participate in redox reactions and interact with biological molecules, leading to various effects. For example, its ability to undergo oxidation and reduction reactions can influence cellular redox balance and signaling pathways.

Comparison with Similar Compounds

2-(2H-1,3-Dithiol-2-ylidene)-1H-indene-1,3(2H)-dione can be compared with other similar compounds, such as:

    Tetrathiafulvalene: Known for its use in organic electronics and as a building block for molecular conductors.

    Bis(1,3-dithiol-2-ylidene) derivatives: Used in the development of organic field-effect transistors and other electronic devices.

The uniqueness of this compound lies in its specific structure and electronic properties, which make it suitable for a wide range of applications in both scientific research and industry.

Properties

CAS No.

62576-01-6

Molecular Formula

C12H6O2S2

Molecular Weight

246.3 g/mol

IUPAC Name

2-(1,3-dithiol-2-ylidene)indene-1,3-dione

InChI

InChI=1S/C12H6O2S2/c13-10-7-3-1-2-4-8(7)11(14)9(10)12-15-5-6-16-12/h1-6H

InChI Key

ALOHUFTWTBIUCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C3SC=CS3)C2=O

Origin of Product

United States

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